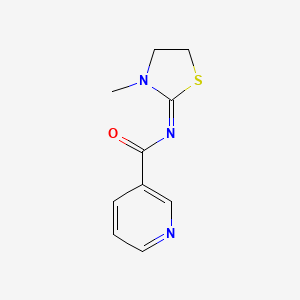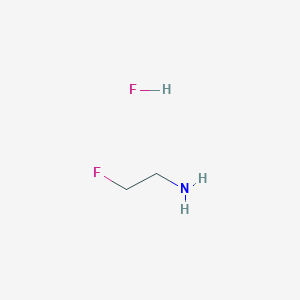
2-Fluoroethanamine;hydrofluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethanamine;hydrofluoride typically involves the reaction of 2-fluoroethanol with toluene sulfochloride, followed by treatment with hydrogen chloride . Another method involves the synthesis of 2-fluoroethylphthalimide, which is subsequently hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoroethanamine;hydrofluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Major products formed from reactions involving this compound include 2-fluoroethylisocyanate, 1,3-bis-(2-fluoroethyl)urea, and N-2-fluoroethylmaleimide .
Aplicaciones Científicas De Investigación
2-Fluoroethanamine;hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various fluorinated compounds.
Biology: The compound is used in studies involving fluorinated analogs of biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Fluoroethanamine;hydrofluoride involves its interaction with molecular targets through the fluorine atom. The presence of the fluorine atom can influence the compound’s binding affinity and reactivity with various biological molecules. This can lead to changes in molecular pathways and biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Fluoroethanamine;hydrofluoride include:
- 2,2,2-Trifluoroethylamine
- 2,2-Difluoroethylamine
- 3,3,3-Trifluoropropylamine
- 2-Methoxyethylamine .
Uniqueness
This compound is unique due to the presence of a single fluorine atom, which imparts distinct chemical properties compared to its analogs with multiple fluorine atoms. This uniqueness makes it valuable in specific applications where selective reactivity and binding are required .
Propiedades
Número CAS |
63186-88-9 |
|---|---|
Fórmula molecular |
C2H7F2N |
Peso molecular |
83.08 g/mol |
Nombre IUPAC |
2-fluoroethanamine;hydrofluoride |
InChI |
InChI=1S/C2H6FN.FH/c3-1-2-4;/h1-2,4H2;1H |
Clave InChI |
OPRPHMBBWNXFBN-UHFFFAOYSA-N |
SMILES canónico |
C(CF)N.F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


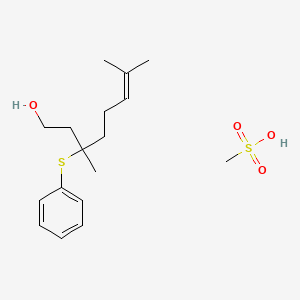
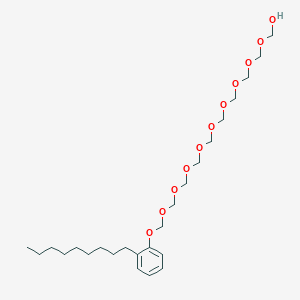

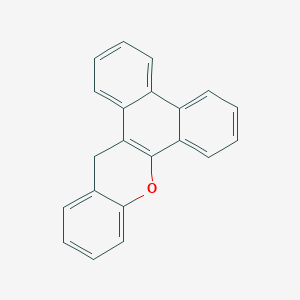

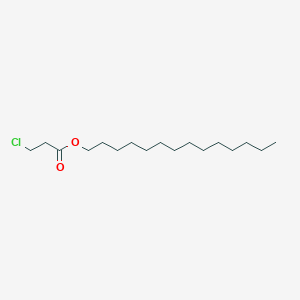
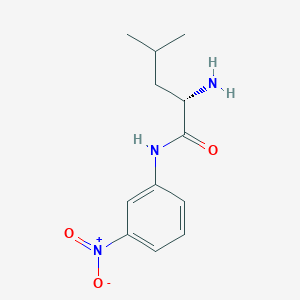
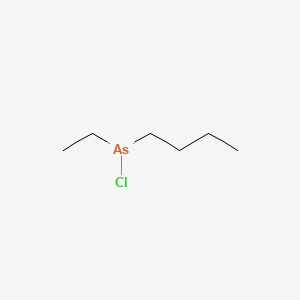
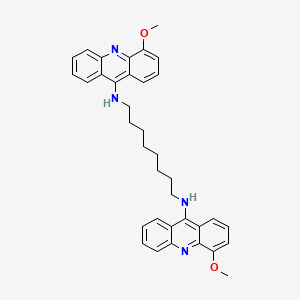
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)

![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)

